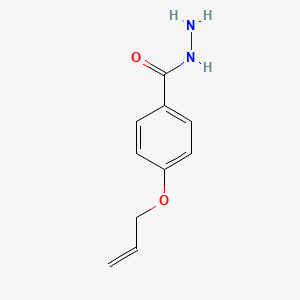![molecular formula C7H7N3O B1276005 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 5217-59-4](/img/structure/B1276005.png)
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
説明
The compound "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol" is a derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold, which is a structure of interest due to its biological significance. The [1,2,4]triazolo[1,5-a]pyridine core is known for its presence in compounds with various biological activities, including the potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization as mentioned in one of the studies .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyridine derivatives has been achieved through different methods. One approach involves the regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are closely related to the compound of interest . Another method includes a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features high yields and short reaction times . Additionally, a three-component condensation has been used to synthesize (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For instance, the molecular structure of a methoxy-methyl derivative was determined using single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide insights into the bond lengths, bond angles, torsion angles, and vibrational assignments that could be relevant to the molecular structure analysis of "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol".
Chemical Reactions Analysis
Chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives have been explored in various studies. For example, the reaction of 7-aminotriazolopyridines with sulfuric acid and bromine has been shown to yield hydroxyalkylpyridines and brominated pyridines, respectively . The lithiation reactions of triazolopyridines have also been described, leading to various 7-substituted derivatives upon reaction with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have been characterized through different analytical techniques. The vibrational dynamics and molecular structure of triazolopyridines and their methyl-derivatives have been determined using DFT calculations, which provide information on vibrational energy levels and potential energy distribution . The crystal and molecular structures, as well as IR and Raman spectra of related compounds, have been studied to understand their vibrational characteristics and the role of hydrogen bonding in the formation of these compounds .
科学的研究の応用
Optimization of Pharmacokinetic Properties
A study described the synthesis and preclinical characterization of novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are potent and selective brain penetrant P2X7 antagonists. These compounds, through optimization, showed excellent pharmacokinetic profiles, good CNS partitioning, and robust in vivo target engagement after oral dosing. This led to the identification of a clinical candidate for further development (Letavic et al., 2017).
Experimental and Theoretical Studies
Another research focused on the structural features of a similar compound, providing detailed experimental and theoretical insights. The study involved single-crystal X-ray diffraction, FT-IR spectroscopy, and calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. This comprehensive analysis offered valuable information on the molecular structure and surface properties of the compound (Gumus et al., 2018).
Synthesis and Reactivity
Research into the synthesis and structure of 1,2,3-triazolo[1,5-a]pyridinium N2-dicyanomethylides and their reaction with acetylenic dipolarophiles was documented. This study contributed to understanding the reactivity of triazolopyridines and their potential in creating new molecules with specific properties (Abarca et al., 1996).
Potential Helicating Ligands and Luminescent Sensors
Further exploration led to the synthesis of novel triazolopyridines as potential helicating ligands or luminescent sensors. This research expanded the application of triazolopyridines into the field of sensor technology, showcasing their versatility beyond pharmaceuticals (Abarca et al., 2004).
Antimicrobial Activity
Another study synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antimicrobial activity. The results revealed significant biological activity against tested microorganisms, demonstrating the potential of these compounds in addressing antibiotic resistance (Suresh et al., 2016).
将来の方向性
特性
IUPAC Name |
7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZYFKSIVQROCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406631 | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol | |
CAS RN |
848316-23-4, 5217-59-4 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



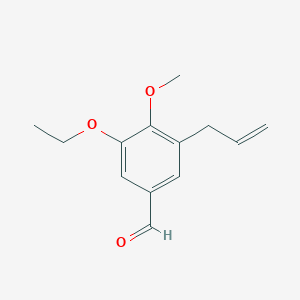
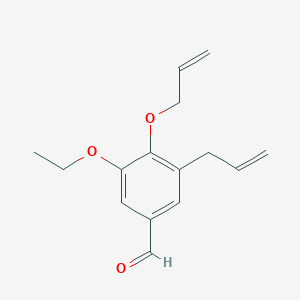
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)


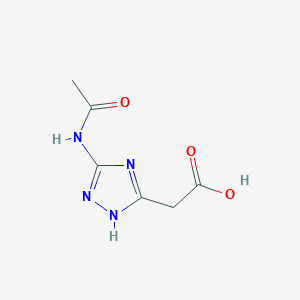
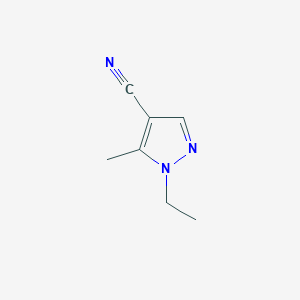
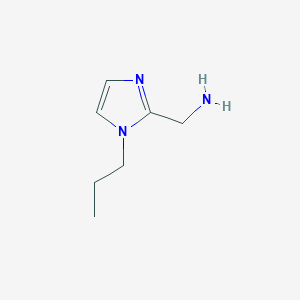

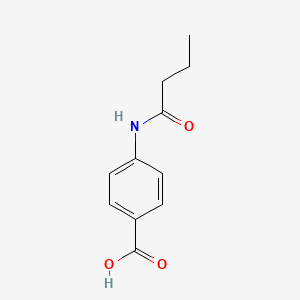
![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

